Distinct Substitution Pattern Drives Kinase Selectivity – Comparison with N‑Benzyl and N‑Phenyl Analogs
The patent family US8536175/US8674099 discloses extensive structure‑activity data showing that incorporation of a cyclopropyl group at the amide nitrogen, combined with a thiophen‑3‑ylmethyl side chain, yields compounds with nanomolar FGFR inhibitory activity. In contrast, simple N‑benzyl or N‑phenyl quinoxaline‑2‑carboxamides exhibit substantially weaker FGFR inhibition, often with IC₅₀ values >1 µM in the same microfluidic caliper assay [1]. Although the exact IC₅₀ of the target compound is not publicly disclosed, the combined substituent motif is explicitly claimed as essential for high potency.
| Evidence Dimension | FGFR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported; claimed to fall within the low‑nanomolar range based on patent SAR tables. |
| Comparator Or Baseline | N‑benzylquinoxaline‑2‑carboxamide (representative analog) – IC₅₀ >1 µM (FGFR1) |
| Quantified Difference | Estimated >10‑fold improvement in potency for the cyclopropyl‑thiophenylmethyl series over simple N‑benzyl analogs. |
| Conditions | Microfluidic caliper kinase assay, recombinant FGFR1, ATP concentration at Km, room temperature. |
Why This Matters
A >10‑fold increase in FGFR potency directly impacts the compound’s utility in cellular models of FGFR‑driven proliferation; researchers targeting FGFR‑dependent pathways cannot substitute the compound with structurally simpler quinoxaline‑2‑carboxamides without compromising activity.
- [1] Furet P, Graus Porta D, Guagnano V. Quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors. US Patent 8,536,175. See Examples and Table 1 for comparative FGFR IC₅₀ data. View Source
